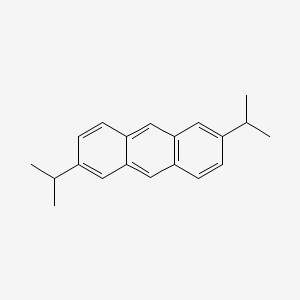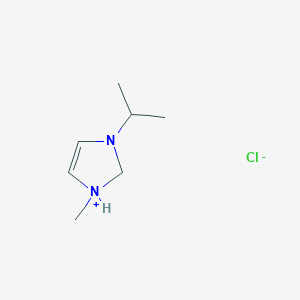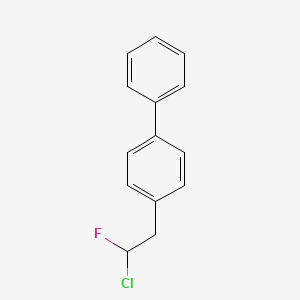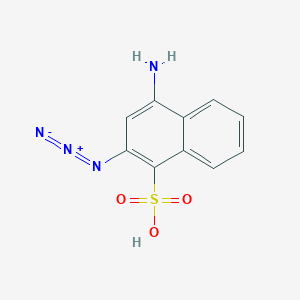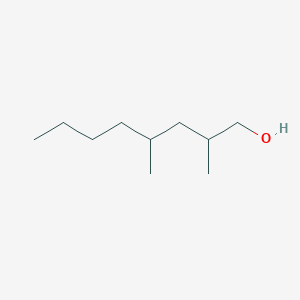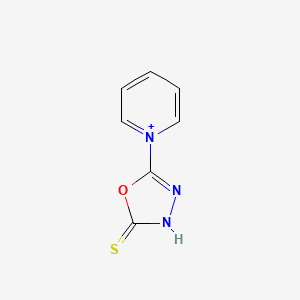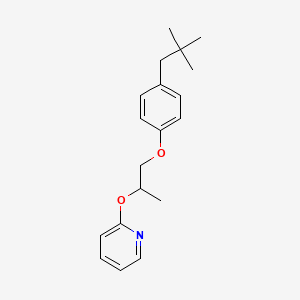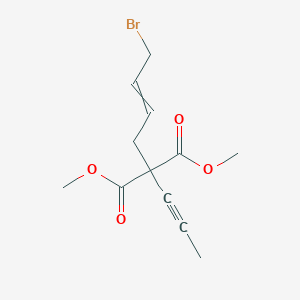
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity It features a brominated butenyl group and a propynyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 4-bromo-1-butene and propargyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonate, allowing it to act as a nucleophile. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with halogens or hydrogen halides.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures, especially under the influence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Halogens and Hydrogen Halides: For addition reactions.
Transition Metal Catalysts: Such as palladium or gold complexes for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Scientific Research Applications
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenyl group are key reactive sites. The compound can form intermediates that participate in various organic transformations, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but lacks the bromobut-2-en-1-yl group.
4-Bromo-1-butene: Contains the bromobut-2-en-1-yl group but lacks the propanedioate backbone.
4-Bromo-1-butyne: Similar in having a brominated butyne group but differs in the overall structure.
Uniqueness
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the combination of its brominated butenyl and propynyl groups attached to a propanedioate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
CAS No. |
116663-53-7 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
dimethyl 2-(4-bromobut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H15BrO4/c1-4-7-12(10(14)16-2,11(15)17-3)8-5-6-9-13/h5-6H,8-9H2,1-3H3 |
InChI Key |
SMUMAEPIEINOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


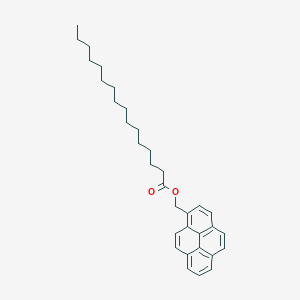
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
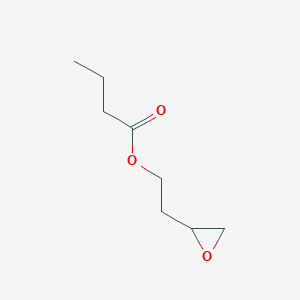
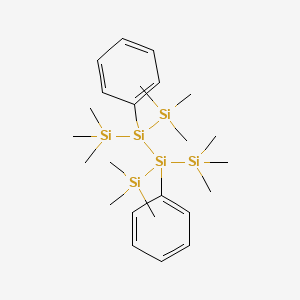
oxophosphanium](/img/structure/B14287657.png)
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
